![molecular formula C22H29N5O3S B2800602 N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide CAS No. 1251606-81-1](/img/structure/B2800602.png)
N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide
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Description
“N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide” is a chemical compound with the molecular formula C22H29N5O3S . It has a molecular weight of 443.57 g/mol and an exact mass of 443.199111 g/mol .
Molecular Structure Analysis
The compound’s structure includes a cyclohexyl group, a butanamide group, and a [1,2,4]triazolo[1,5-c]quinazolin-5-yl group . The compound’s NMR spectra can provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its solubility, melting point, boiling point, and others, are not specified in the available data .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research in the field of triazoloquinazolinones and their derivatives, including compounds structurally similar to "N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide," has focused on developing novel synthetic routes and investigating their chemical properties. For instance, novel synthetic pathways have been developed to produce 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, highlighting the versatility of these compounds in chemical synthesis (Shikhaliev et al., 2005). Another study presented the synthesis of 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, emphasizing their potential as novel H1-antihistaminic agents, showcasing the pharmacological interest in such structures (Alagarsamy et al., 2007).
Potential Biological Activities
The chemical framework of triazoloquinazolinone derivatives has been explored for various biological activities. A series of new quinazoline-4(3H)-one derivatives were synthesized, demonstrating the broad applicability of these compounds in designing bioactive molecules (Al-iraqi & Al-Allaf, 2021). Furthermore, studies have shown that certain derivatives exhibit significant H1-antihistaminic activity, indicating their potential in developing new therapeutic agents (Alagarsamy et al., 2008).
properties
IUPAC Name |
N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-5-19(21(28)24-14-9-7-6-8-10-14)31-22-25-16-12-18(30-4)17(29-3)11-15(16)20-23-13(2)26-27(20)22/h11-12,14,19H,5-10H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUZYWNQOJIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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